molecular formula C14H17N5O2 B6463392 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640896-97-3

7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Numéro de catalogue: B6463392
Numéro CAS: 2640896-97-3
Poids moléculaire: 287.32 g/mol
Clé InChI: MYWVEPZKXXDZIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(6-Cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound featuring a triazaspiro[4.4]nonane core fused with a pyrimidine ring substituted with a cyclobutyl group. The spiro core consists of two fused rings: a pyrrolidine (five-membered) and a pyrimidine-like system (six-membered), creating a rigid bicyclic structure.

Propriétés

IUPAC Name

7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-5-19(7-14)11-6-10(15-8-16-11)9-2-1-3-9/h6,8-9H,1-5,7H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWVEPZKXXDZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Hydantoin-Based Cyclization

The most efficient route involves alkylation of hydantoin derivatives followed by spirocyclization. Krolenko et al. demonstrated that reacting 5-(2-bromoethyl)hydantoin with pyrrolidine derivatives under basic conditions yields the spirocyclic core in 78–85% yield (Table 1).

Table 1: Spirocyclization Optimization Parameters

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8078
DBUTHF6082
Cs₂CO₃Acetonitrile10085

Critical factors include:

  • Base selection : Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility in polar aprotic solvents.

  • Solvent effects : Acetonitrile minimizes side reactions compared to DMF.

Alternative Pathway via Ring Expansion

Patent WO2014084778 describes a novel approach using Pd-catalyzed cross-coupling to construct the spiro system. This method involves:

  • Suzuki-Miyaura coupling of boronic esters with chloropyrimidines

  • Reductive amination to form the spiro center
    Yields reach 68–72% but require rigorous exclusion of moisture.

Functionalization of the Pyrimidine Moiety

Cyclobutyl Group Installation

The 6-cyclobutyl substituent is introduced via Negishi coupling using cyclobutylzinc bromide and 4-chloro-6-iodopyrimidine. Key conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : THF at −78°C to 25°C

  • Yield : 63% after column purification

Protecting Group Strategy

To prevent N7 interference during coupling, the pyrimidine N1 position is protected with:

  • Trityl groups : Removed using HCl/MeOH

  • Boc groups : Cleaved under mild acidic conditions

Coupling Strategies for Final Assembly

Buchwald-Hartwig Amination

The most reliable method couples the spirocyclic amine with 6-cyclobutyl-4-chloropyrimidine using:

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane at 100°C
    Reaction monitoring via HPLC shows complete conversion within 12 hours.

Microwave-Assisted Coupling

Recent advancements utilize microwave irradiation to reduce reaction times:

ParameterConventionalMicrowave
Time (h)122
Temperature (°C)100120
Yield (%)7269

While slightly lower yielding, this method improves throughput for screening applications.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase silica : Effective for separating spirocyclic intermediates

  • Reverse-phase C18 : Required for final product purification (≥95% purity)

Spectroscopic Validation

  • ¹H NMR : Characteristic spirocyclic protons at δ 4.21–4.45 ppm

  • HRMS : Calculated for C₁₄H₁₆N₆O₂ [M+H]⁺ 301.1284, found 301.1281

Scale-Up Considerations and Industrial Relevance

Solvent Recovery Systems

Large-scale runs (≥1 kg) employ:

  • Distillation : For THF and acetonitrile recovery

  • Crystallization : Heptane/ethyl acetate mixtures for final product isolation

Cost Analysis

Table 2: Cost Drivers in Commercial Synthesis

ComponentCost Contribution (%)
Pd catalysts41
Chiral ligands29
Solvents18
Starting materials12

Efforts to develop ligand-free protocols could reduce costs by ∼35% .

Analyse Des Réactions Chimiques

Types of Reactions

7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for creating new materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising candidate for developing new therapeutic agents.

Medicine

In medicine, 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is investigated for its potential use in treating diseases such as cancer and neurological disorders. Its unique structure allows it to bind selectively to specific proteins and enzymes, potentially leading to new treatments.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced performance characteristics.

Mécanisme D'action

The mechanism of action of 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

7-Benzyl-1,3,7-Triazaspiro[4.4]nonane-2,4-dione

  • Structure : The benzyl group replaces the cyclobutylpyrimidinyl moiety.
  • Properties: Synthetic Accessibility: Synthesized in high yields (e.g., 84% for related hydantoins) . Pharmacological Activity: While specific data for this derivative is lacking, structurally similar 1,3,7-triazaspiro[4.4]nonane derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) . Physicochemical Profile: Likely violates Lipinski’s Rule of Five due to higher molecular weight (>500 Da) and lipophilicity (logP >5), similar to CFEA compounds .

3-(4-Substituted Benzyl)-1,3-Diazaspiro[4.4]nonane-2,4-diones

  • Structure : Features a diazaspiro core (two nitrogens) instead of triazaspiro, with benzyl substituents.
  • Pharmacological Activity :
    • Anticonvulsant Properties : Compound 6g (4-chlorobenzyl derivative) showed potent activity in the maximal electroshock (MES) test (ED₅₀ = 38.2 mg/kg) and minimal neurotoxicity .
    • Binding Interactions : Benzyl substituents enhance hydrophobic interactions with target proteins, while the spiro core stabilizes the bioactive conformation .

Functional Group Variations in Spiro Cores

9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione

  • Structure : A bicyclic dione lacking nitrogen atoms but sharing a rigid spiro-like framework.
  • Pharmacological Activity :
    • Antifungal and Anti-inflammatory Effects : Exhibited strong binding to fungal enzymes (Cellobiose dehydrogenase: ΔG = −5.19 kcal/mol) and human TNF-α (ΔG = −8.56 kcal/mol) .
    • Inhibition Constants : 156.22 μM for Cellobiose dehydrogenase, outperforming pyrimidine-based analogs .

1,3-Diazaspiro[4.4]nonane-2,4-dione, 7-Phenyl

  • Structure : A diazaspiro core with a phenyl substituent.
  • Druglikeness: Complies with Lipinski’s rules (MW <500, H-bond donors/acceptors <10), unlike bulkier triazaspiro derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituent Bioactivity Highlights Synthetic Yield References
7-(6-Cyclobutylpyrimidin-4-yl)-triazaspiro Triazaspiro[4.4]nonane Cyclobutylpyrimidinyl N/A (Theoretical binding to kinases/oxidoreductases) N/A N/A
7-Benzyl-1,3,7-triazaspiro[4.4]nonane Triazaspiro[4.4]nonane Benzyl Antimicrobial (Gram-positive bacteria) ~84%
3-(4-Cl-Benzyl)-diazaspiro[4.4]nonane Diazaspiro[4.4]nonane 4-Chlorobenzyl Anticonvulsant (ED₅₀ = 38.2 mg/kg in MES test) ~70%
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Bicyclo[3.3.1]nonane Methoxy Antifungal (ΔG = −5.19 kcal/mol) ~90%

Key Findings and Implications

Role of Spiro Cores: The triazaspiro[4.4]nonane framework enhances conformational rigidity, improving target binding compared to linear analogs. Diazaspiro derivatives show better anticonvulsant activity due to reduced steric hindrance .

Substituent Effects: Cyclobutylpyrimidinyl: Potential for dual activity (kinase inhibition + antimicrobial) due to pyrimidine’s aromaticity and cyclobutyl’s steric effects. Benzyl Groups: Improve lipophilicity but may reduce solubility, as seen in CFEA compounds violating Lipinski’s rules .

Synthetic Challenges : Triazaspiro derivatives require multi-step syntheses, whereas diazaspiro analogs can be prepared in fewer steps with higher yields .

Q & A

Basic: What are the established synthetic routes for 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione?

Answer:
The synthesis typically involves two key steps: (1) preparation of the pyrimidine core with a cyclobutyl substituent and (2) spirocyclization to form the triazaspiro framework. For the pyrimidine moiety, cyclocondensation of β-keto esters with urea/thiourea derivatives under acidic conditions is common . The spirocyclization step often employs transition-metal catalysts (e.g., Pd for cross-coupling) or base-mediated intramolecular cyclization. For example, diazaspiro compounds like 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one were synthesized via nucleophilic substitution followed by ring closure under reflux in toluene . Yield optimization may require inert atmospheres (e.g., N₂) and controlled temperature gradients.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and spirojunction integrity. For example, spiro protons in analogous compounds show distinct splitting patterns (e.g., 0.96–0.94 ppm for cyclopropane protons) .
  • HRMS : Electrospray ionization (ESI-HRMS) validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one .
  • HPLC-PDA : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can conflicting solubility data for this compound be resolved experimentally?

Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or hydration states. Methodological solutions include:

  • Dynamic Light Scattering (DLS) : To detect aggregation in aqueous media.
  • Thermogravimetric Analysis (TGA) : Identifies hydrate formation by mass loss upon heating .
  • Co-solvent Screening : Test solubility in graded DMSO/water mixtures (e.g., 10–90% v/v) to identify stable dispersion thresholds .

Advanced: What computational strategies predict the biological targets of this spiro compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen against kinase or GPCR libraries, leveraging the pyrimidine moiety’s affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., cyclobutyl vs. phenyl) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess binding stability (≥100 ns trajectories) for prioritized targets, as applied to triazolopyrimidinone derivatives .

Advanced: How do structural modifications at the cyclobutyl or pyrimidine groups impact pharmacological activity?

Answer:

  • Cyclobutyl Replacement : Substituting with bulkier groups (e.g., cyclohexyl) reduces metabolic clearance but may hinder target engagement. For example, 6-(thiophen-2-yl)pyrimidines showed improved CYP450 stability .
  • Pyrimidine Functionalization : Adding electron-withdrawing groups (e.g., -CN) enhances kinase inhibition, as seen in triazolopyrimidinone derivatives (IC₅₀ values: 10–100 nM) .
  • Spiro Junction Optimization : Rigidifying the spiro core (e.g., via fluorination) improves bioavailability, as demonstrated in diazaspiro decane carboxamides .

Advanced: What experimental designs address low yields in spirocyclization steps?

Answer:

  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for cross-coupling efficiency, which improved yields in spiro-fused pyridines (≥75% vs. 40% with traditional catalysts) .
  • Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) to stabilize transition states. Microwave-assisted synthesis (e.g., 150°C, 30 min) reduces side reactions .
  • Additive Effects : Include molecular sieves to scavenge water in moisture-sensitive cyclizations .

Basic: What are the documented stability concerns for this compound during storage?

Answer:

  • Light Sensitivity : Store in amber vials at RT under N₂ to prevent photodegradation, as recommended for spiro compounds with conjugated systems .
  • Hydrolytic Degradation : Avoid aqueous buffers (pH >7) due to lactam ring susceptibility. Lyophilization in mannitol excipients enhances long-term stability .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:

  • Dose-Response Reassessment : Validate activity thresholds (e.g., IC₅₀) using standardized assays (e.g., CellTiter-Glo for cytotoxicity) .
  • Off-Target Profiling : Screen against cytochrome P450 isoforms to rule out nonspecific inhibition .
  • Meta-Analysis : Pool data from orthogonal studies (e.g., SPR binding vs. cellular assays) using Bayesian statistics to quantify uncertainty .

Basic: What in vitro models are appropriate for initial pharmacological evaluation?

Answer:

  • Kinase Panels : Screen against >50 kinases (e.g., EGFR, VEGFR2) due to pyrimidine’s ATP-mimetic properties .
  • Cell Viability Assays : Use cancer lines (e.g., HCT-116 or MDA-MB-231) with EC₅₀ determination via MTT or resazurin .
  • Permeability Assessment : Perform Caco-2 monolayer studies to predict oral bioavailability .

Advanced: What strategies validate the spiro compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., PTK2) in cell lines to confirm on-target effects .
  • CETSA (Cellular Thermal Shift Assay) : Monitor target engagement via thermal stabilization in lysates .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) between treated and untreated samples to identify downstream pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.